(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Overview
Description
Protogracillin is a steroidal saponin compound isolated from the rhizomes of Dioscorea zingiberensis Wright. It is known for its complex structure, which includes a glucoside base and a saponin nucleus. Protogracillin has been studied for its various biological activities, including cytotoxic and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Protogracillin typically involves the extraction from natural sources such as Dioscorea zingiberensis. The process includes:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to column chromatography to isolate Protogracillin.
Industrial Production Methods: Industrial production of Protogracillin may involve enzymatic hydrolysis for the preparation of Prosapogenin A, a derivative with superior pharmacological activities. The process includes:
Chemical Reactions Analysis
Types of Reactions: Protogracillin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis to produce derivatives like Prosapogenin A.
Oxidation and Reduction: These reactions can modify the functional groups within the molecule.
Common Reagents and Conditions:
Hydrolysis: β-dextranase in HAc-NaAc buffer at pH 4.81 and 56.7°C.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Prosapogenin A: Obtained from enzymatic hydrolysis.
Various Oxidized and Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Protogracillin has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other steroidal saponins.
Biology: Studied for its cytotoxic effects on cancer cell lines.
Medicine: Potential therapeutic agent for treating cardiovascular diseases and cancer.
Industry: Utilized in the production of bioactive compounds with enhanced pharmacological properties.
Mechanism of Action
Protogracillin exerts its effects through various molecular targets and pathways:
Cytotoxic Activity: It induces apoptosis in cancer cells by disrupting cell membranes and inhibiting cell proliferation.
Antifungal Activity: It disrupts fungal cell membranes, leading to cell death.
Cardiovascular Effects: It may reduce the risk of cardiovascular diseases by modulating lipid metabolism and reducing thrombosis.
Comparison with Similar Compounds
Protogracillin is compared with other similar steroidal saponins:
Similar Compounds: Protodioscin, Dioscin, Gracillin.
Uniqueness: Protogracillin has a unique glucoside base and saponin nucleus, which contribute to its distinct biological activities.
Protogracillin’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCGZPQYTRHQRU-DKWQWWTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317279 | |
Record name | Protogracillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54848-30-5 | |
Record name | Protogracillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54848-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protogracillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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